1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS number
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS number
An In-depth Technical Guide to 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Heterocyclic Scaffold
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, registered under CAS Number 15506-18-0 , is a heterocyclic compound featuring a pyridone core.[1] This structure represents a privileged scaffold in medicinal chemistry and drug discovery. The arrangement of the N-methyl group, the ketone at the 2-position, and the carboxylic acid at the 3-position creates a unique electronic and steric profile, making it a versatile building block for synthesizing a wide array of biologically active molecules. Its derivatives have been explored for applications ranging from metabolic disorders to oncology, highlighting the therapeutic potential embedded within this molecular framework.[2][3] This guide provides a comprehensive overview of its properties, synthesis, and significance in the field of drug development.
PART 1: Physicochemical and Structural Identity
A precise understanding of a compound's physical and chemical properties is the foundation of all subsequent research and development. This molecule is a solid at room temperature, and its key identifiers are crucial for accurate documentation and procurement.[4]
Table 1: Core Identifiers for 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 15506-18-0 | [1] |
| Molecular Formula | C₇H₇NO₃ | [4][5] |
| Molecular Weight | 153.14 g/mol | [4][5] |
| Physical Form | Solid | [4] |
| InChI Key | DFAQSHLYVFQOJM-UHFFFAOYSA-N | [4] |
| SMILES String | CN1C=CC=C(C(O)=O)C1=O | [4] |
| PubChem Substance ID | 329793005 | [4] |
PART 2: Synthesis and Mechanistic Rationale
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives is well-documented, typically involving cyclization reactions. A common and effective strategy involves the condensation of an activated aldehyde with an active methylene compound, such as cyanoacetamide, followed by hydrolysis of the resulting nitrile.[3] This approach provides a reliable pathway to the core pyridone ring system.
Causality in Synthetic Design
The choice of reagents is dictated by their reactivity and ability to facilitate the desired ring formation.
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Enolate Formation: The synthesis often begins with the formation of a sodium enolate from a suitable ketone and a strong base like sodium hydride. This step is critical as it generates the nucleophile required to initiate the condensation cascade.[3]
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Knoevenagel Condensation: The enolate reacts with an active methylene compound like cyanoacetamide. This reaction, a variant of the Knoevenagel condensation, forms the carbon-carbon bond that is foundational to the pyridine ring.
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Cyclization and Hydrolysis: Intramolecular cyclization occurs, followed by hydrolysis of the nitrile group (-CN) to the carboxylic acid (-COOH) under acidic or basic conditions. This final step is crucial for yielding the target molecule.
Workflow for Synthesis
The following diagram illustrates a generalized, logical workflow for the synthesis of the target compound, based on established methodologies for analogous structures.
Caption: Generalized synthetic workflow for 2-pyridone-3-carboxylic acids.
Experimental Protocol (Hypothetical)
This protocol is a representative example based on synthetic routes for similar compounds.[3]
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Enolate Synthesis: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Add the appropriate N-methylated ketone precursor dropwise at 0 °C. Allow the reaction to stir at room temperature for 1 hour.
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Condensation & Cyclization: To the resulting slurry, add a solution of cyanoacetamide (1.0 equivalent) in THF. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
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Work-up and Isolation: Cool the reaction mixture to room temperature and carefully quench with water. Acidify the aqueous layer with 2M HCl to a pH of approximately 2-3. The resulting precipitate, the nitrile intermediate, is collected by filtration, washed with cold water, and dried.
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Hydrolysis: Suspend the crude nitrile intermediate in a 6M HCl solution. Heat the mixture to reflux for 12-18 hours.
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Final Purification: Cool the solution, which should cause the final carboxylic acid product to precipitate. Collect the solid by filtration, wash thoroughly with deionized water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
PART 3: Applications in Drug Discovery and Medicinal Chemistry
The 2-pyridone core is a cornerstone in the design of novel therapeutics. The carboxylic acid moiety, in particular, is a critical pharmacophore found in approximately 450 approved drugs, valued for its ability to form key hydrogen bonds and salt bridges with biological targets.[6]
Therapeutic Potential of the Scaffold
Derivatives of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold have demonstrated a remarkable breadth of biological activity:
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Hypoglycemic Agents: Certain analogues have been identified as effective oral hypoglycemic agents, distinct from the mechanism of nicotinic acid.[3] This suggests potential applications in treating type 2 diabetes.
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Anticancer Activity: The dihydropyridine framework is integral to compounds showing cytotoxic activity against various cancer cell lines, including colon cancer (HCT-15) and breast cancer.[2][7] The structural rigidity and functional group placement allow for potent interactions with cancer-related protein targets.
-
Antimicrobial Properties: Functionalized 2-pyridone-3-carboxylic acids have been synthesized and evaluated for their antibacterial activity, presenting a potential avenue for developing new antibiotics.[8]
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Calcium Channel Modulation: The broader dihydropyridine class is famous for its role in modulating calcium channels, with applications in treating cardiovascular conditions like hypertension.[9] While this specific compound's activity is less explored, the parent scaffold is a known starting point for such agents.
The Role of the Carboxylic Acid Group
The carboxylic acid at the 3-position is not merely a synthetic handle but a crucial functional group for biological activity. It can act as a hydrogen bond donor and acceptor and is typically ionized at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., lysine, arginine) in protein binding pockets. Medicinal chemists often use this group as an anchor point and explore bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) to fine-tune physicochemical properties like acidity, lipophilicity, and metabolic stability, thereby optimizing a drug candidate's overall profile.[6][10]
PART 4: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. These methods provide a self-validating system to confirm the molecular structure and quantify impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework, confirming the presence of the methyl group, the protons on the pyridine ring, and the carboxylic acid proton.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition (C₇H₇NO₃).[8]
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Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing the purity of the final compound and for monitoring the progress of the synthesis reaction.[11]
The combination of these techniques provides irrefutable evidence of the compound's identity and purity, a non-negotiable requirement for its use in further research and drug development.
Conclusion and Future Directions
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is more than a simple chemical entity; it is a gateway to a rich field of medicinal chemistry. Its robust synthesis and the proven therapeutic relevance of its derivatives make it a compound of significant interest. Future research should focus on expanding the library of derivatives, exploring novel biological targets, and leveraging computational tools for in-silico screening to predict activity and guide synthetic efforts. The continued exploration of this scaffold holds considerable promise for the discovery of next-generation therapeutics.
References
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Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Retrieved from [Link]
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Al-Soud, Y. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 26(16), 4989. Retrieved from [Link]
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Dotsenko, V. V., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. ResearchGate. Retrieved from [Link]
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LabNovo. (n.d.). 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid. Retrieved from [Link]
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Reyes-Pérez, E., et al. (2022). Synthesis, Cytotoxic Activity and In Silico Study of Novel Dihydropyridine Carboxylic Acids Derivatives. Pharmaceuticals, 15(11), 1332. Retrieved from [Link]
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Sargent, L. J., & Haus, E. G. (1977). 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 20(7), 911–917. Retrieved from [Link]
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Ghorab, M. M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(20), 3762. Retrieved from [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. Retrieved from [Link]
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Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Bentham Science. Retrieved from [Link]
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Iwanowicz, E. J., et al. (1995). Synthesis of 3-[(2,3-dihydro-1,1,3-trioxo-1,2-benzisothiazol-2-yl)alkyl] 1,4-dihydropyridine-3,5-dicarboxylate derivatives as calcium channel modulators. Journal of Medicinal Chemistry, 38(7), 1205–1214. Retrieved from [Link]
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Khan, I., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 28(19), 6937. Retrieved from [Link]
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